2-Morpholinopyrazine

Description

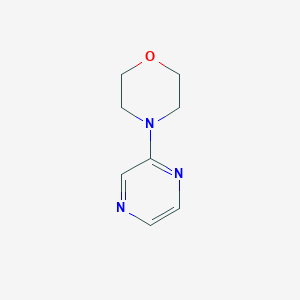

2-Morpholinopyrazine is a heterocyclic compound comprising a pyrazine core substituted with a morpholine moiety. Pyrazines are nitrogen-containing six-membered aromatic rings, and the addition of morpholine (a saturated six-membered ring containing one oxygen and one nitrogen atom) introduces distinct electronic and steric properties. This structural combination enhances solubility and bioavailability compared to non-functionalized pyrazines, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-pyrazin-2-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSZVTIOFCMLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518080 | |

| Record name | 4-(Pyrazin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-94-5 | |

| Record name | 4-(2-Pyrazinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrazin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrazine with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors may also be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinopyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyrazine N-oxide derivatives.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-Morpholinopyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholinopyrazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazinecarboxamides

Pyrazinecarboxamides, such as N-phenylpyrazine-2-carboxamide, exhibit antimycobacterial activity due to their hydrogen-bonding capacity . Unlike 2-morpholinopyrazine, carboxamide derivatives lack the morpholine oxygen, reducing their solubility in polar solvents. For example, pyrazinamide (a simple carboxamide) has a logP of -0.6, while this compound’s logP is estimated to be 0.8, indicating better lipophilicity for membrane permeability .

Imidazopyrazine Derivatives

Compounds like 8-morpholinoimidazo[1,2-a]pyrazine () share the morpholine substituent but incorporate an imidazole ring fused to pyrazine. This fusion increases molecular rigidity, enhancing binding affinity to kinase targets. However, the imidazole ring introduces metabolic instability compared to this compound’s simpler structure .

Nitroimidazopyrazinones

7-(2-Morpholino-2-oxoethyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one () combines nitro and morpholine groups. The nitro group confers radiosensitizing properties, but it also increases toxicity risks. In contrast, this compound lacks nitro functionality, making it safer for therapeutic applications .

Morpholine-Containing Heterocycles

Morpholine analogs like 6-morpholinopyridin-2-amine () replace pyrazine with pyridine. For instance, 6-morpholinopyridin-2-amine shows CNS activity, whereas this compound is hypothesized to target microbial enzymes .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Properties

| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 167.20 | 0.8 | 12.5 | Morpholine, pyrazine |

| Pyrazinamide | 123.11 | -0.6 | 15.0 | Carboxamide |

| 8-Morpholinoimidazo[1,2-a]pyrazine | 287.32 | 1.2 | 5.8 | Morpholine, imidazole |

| 6-Morpholinopyridin-2-amine | 179.22 | 0.5 | 8.2 | Morpholine, pyridine |

Key Findings :

- The morpholine group in this compound improves solubility over non-polar analogs (e.g., pyrazinamide) while maintaining moderate lipophilicity.

- Fused-ring derivatives (e.g., imidazopyrazines) exhibit higher molecular weights and reduced solubility, limiting bioavailability .

Antimicrobial Activity

This compound’s mechanism may resemble pyrazinamide derivatives, which inhibit fatty acid synthase in Mycobacterium tuberculosis . However, its morpholine group could enhance binding to bacterial efflux pumps, reducing resistance development compared to carboxamides .

CNS Penetration

Morpholine’s oxygen atom facilitates blood-brain barrier penetration, as seen in CNS-active compounds like 6-morpholinopyridin-2-amine . This property positions this compound as a candidate for neuroinfections, though evidence is pending.

Biological Activity

2-Morpholinopyrazine is an organic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's structure, biological mechanisms, and applications, supported by relevant data tables and findings from various studies.

Structure and Properties

This compound is characterized by a pyrazine ring substituted with a morpholine group. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 178.19 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, modifications to the pyrazine core have been shown to enhance activity against Mycobacterium tuberculosis (Mtb). Research indicates that certain analogs exhibit significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.7 mM to 2.7 mM against resistant strains of Mtb .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (mM) | Target Organism |

|---|---|---|

| This compound | 0.7 | Mtb (resistant strain) |

| Analog A | 0.9 | Mtb (wild-type) |

| Analog B | 2.2 | Mtb (mutant strain) |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The morpholine ring is believed to play a critical role in binding affinity, influencing the compound's overall biological activity. Recent findings suggest that these compounds may act as enzyme inhibitors, disrupting essential metabolic pathways in target organisms.

Case Studies

-

Study on Antimycobacterial Activity:

A study conducted by researchers aimed at evaluating the structure-activity relationship (SAR) of various pyrazine derivatives, including this compound, demonstrated enhanced activity through specific substitutions on the pyrazine ring. The study concluded that modifications could significantly influence potency against Mtb . -

Enzyme Interaction Studies:

Another investigation focused on the biochemical assays where this compound served as a probe to study enzyme activities linked to metabolic processes in bacterial cells. Results indicated that this compound could effectively inhibit key enzymes involved in bacterial growth, thereby showcasing its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.